![molecular formula C13H11NO3S2 B2745206 2-[(E)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid CAS No. 107622-62-8](/img/structure/B2745206.png)
2-[(E)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[(E)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid” is a complex organic molecule. It contains a benzoic acid moiety, which is an aromatic carboxylic acid, with formula C6H5COOH . The compound also includes a thiazolidine ring, which is a heterocyclic compound that contains sulfur and nitrogen .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of the aromatic ring, the thiazolidine ring, and multiple functional groups. Detailed structural analysis would require experimental techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The carboxylic acid group could participate in acid-base reactions, and the thiazolidine ring might undergo ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular size, and functional groups would influence properties like solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen
- Exo1 is a cell-permeable methylanthranilate analog that selectively inhibits vesicular traffic from the endoplasmic reticulum (ER) to the Golgi apparatus in mammalian cells. It achieves this by inducing tubulation and collapsing of the Golgi membrane .
- Exo1 acts as a potent and selective modifier of Golgi ARF1 GTPase activity. By modulating this key regulatory protein, it influences vesicle trafficking dynamics within the Golgi .
- Researchers have explored the use of Exo1 for late-stage functionalization (LSF) of structurally complex drugs. Its ability to modify specific cellular compartments makes it a promising candidate for drug delivery studies .
- In synthetic chemistry, Exo1 has relevance in Pd-catalyzed ortho-acylation reactions. Ge and coworkers demonstrated its utility in acylating benzoic acids using α-oxocarboxylic acids as acylating reagents .
- Exo1 can serve as a precursor for the synthesis of methylated analogs. Researchers have utilized it to access high-value methylated and d3-methylated derivatives of benzoic acids .
Membrane Traffic Modulation
Golgi ARF1 GTPase Activity Modifier
Late-Stage Functionalization of Drugs
Palladium-Catalyzed C-H Acylation
Methylation and Isotopic Labeling
Wirkmechanismus
Target of Action
Benzoic acid derivatives, which this compound is a part of, are known to exhibit a broad spectrum of activity including antiviral, anticancer, anti-alzheimer, antiallergic, diuretic, and insecticidal activities .
Mode of Action
For instance, they can disrupt the endocrine system, affecting reproductive health and physical development . They can also facilitate the growth of several industrial, commercial, and healthcare uses .
Biochemical Pathways
For example, they can be oxidized to carbonyls (aldehydes and ketones), and aldehydes can be further oxidized to carboxylic acids .
Pharmacokinetics
For instance, benzoic acid is known to be conjugated to GLYCINE in the liver and excreted as hippuric acid .
Result of Action
Exhaustive oxidation of organic molecules by kmno4, a common reaction for benzoic acid derivatives, will proceed until the formation of carboxylic acids .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[(E)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3S2/c1-2-14-11(15)10(19-13(14)18)7-8-5-3-4-6-9(8)12(16)17/h3-7H,2H2,1H3,(H,16,17)/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLXDTJVUKAPNV-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=CC=C2C(=O)O)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=CC=CC=C2C(=O)O)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(E)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.